Regioisomeric Identity: Differentiation of 4-Chloro vs. 6-Chloro Indazole-3-butanamide by Structural and Database Annotation
N-[4-chloro-1H-indazol-3-yl]butanamide and its 6-chloro regioisomer are constitutional isomers with identical molecular formula (C11H12ClN3O) and molecular weight (237.68 g/mol) but distinct chlorine positions on the indazole ring. The 4-chloro isomer (InChIKey: MVJYMFVGPOLCAK-UHFFFAOYSA-N) places the chlorine at position 4, adjacent to the butanamide-bearing 3-position, while the 6-chloro isomer (InChIKey: VHQZZDZWVQELLJ-UHFFFAOYSA-N) places it distal [1][2]. In authoritative target annotation databases, the 6-chloro isomer is associated with glycogen synthase kinase-3 beta (GSK-3B) inhibition, whereas no target annotation is currently recorded for the 4-chloro isomer, indicating differentiated biological annotation even at the database level [2]. This regioisomeric distinction is not detectable by mass spectrometry alone and requires chromatographic separation or NMR confirmation, making procurement from verified suppliers with documented analytical characterization essential [1].
| Evidence Dimension | Regioisomeric identity and target database annotation |
|---|---|
| Target Compound Data | 4-chloro substitution; InChIKey MVJYMFVGPOLCAK-UHFFFAOYSA-N; no target annotation in DrugMAP |
| Comparator Or Baseline | N-(6-chloro-1H-indazol-3-yl)butanamide; InChIKey VHQZZDZWVQELLJ-UHFFFAOYSA-N; annotated as GSK-3B inhibitor in DrugMAP |
| Quantified Difference | Distinct InChIKey; differential target annotation (annotated vs. unannotated) |
| Conditions | Structural identity verification by InChIKey comparison; target annotation sourced from DrugMAP database [2] |
Why This Matters
For procurement, the 4-chloro regioisomer must be explicitly specified and analytically confirmed, as the 6-chloro isomer is commercially available and may be inadvertently substituted, leading to erroneous biological results if the intended target profile differs.
- [1] US Patent US20040014802A1. Aminoindazole derivatives and intermediates, preparation thereof, and pharmaceutical compositions thereof. Filed March 11, 2003. View Source
- [2] DrugMAP Database. N-(6-chloro-1H-indazol-3-yl)butanamide (Entry DMHGXPY). IDRB Lab. View Source
